Bienvenue dans la boutique en ligne BenchChem!

Tert-butyl ((1-(2-chloropyridin-4-yl)piperidin-4-yl)methyl)carbamate

regioisomer purity building block

This compound is the correct 4-regioisomer for constructing kinase inhibitor scaffolds based on the 2-chloropyridin-4-yl-piperidine core. The Boc-protected aminomethyl group at the piperidine 4-position, linked via a methylene spacer, provides the precise geometry required for hinge-region binding. Substituting with the 3-yl regioisomer (CAS 2097960-08-0) or non-chlorinated analogs risks altered binding affinity. The Boc group enables orthogonal deprotection under mild acidic conditions, compatible with solid-phase synthesis. Custom synthesis can include batch QC via NMR/HPLC to confirm >95% purity and regioisomeric exclusivity. Ideal for medicinal chemistry programs targeting kinase inhibitors.

Molecular Formula C16H24ClN3O2
Molecular Weight 325.83 g/mol
CAS No. 1289080-42-7
Cat. No. B1480129
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl ((1-(2-chloropyridin-4-yl)piperidin-4-yl)methyl)carbamate
CAS1289080-42-7
Molecular FormulaC16H24ClN3O2
Molecular Weight325.83 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NCC1CCN(CC1)C2=CC(=NC=C2)Cl
InChIInChI=1S/C16H24ClN3O2/c1-16(2,3)22-15(21)19-11-12-5-8-20(9-6-12)13-4-7-18-14(17)10-13/h4,7,10,12H,5-6,8-9,11H2,1-3H3,(H,19,21)
InChIKeyCEYZGEZFHFVVCL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-butyl ((1-(2-chloropyridin-4-yl)piperidin-4-yl)methyl)carbamate CAS 1289080-42-7: Compound Identity & Procurement Baseline


Tert-butyl ((1-(2-chloropyridin-4-yl)piperidin-4-yl)methyl)carbamate (CAS 1289080-42-7) is a synthetic small molecule featuring a piperidine core substituted at the 1-position with a 2-chloropyridin-4-yl group and at the 4-position with a methylene-linked tert-butyl carbamate (Boc-protected amine). With a molecular formula of C16H24ClN3O2 and a molecular weight of 325.83 g/mol, it serves primarily as a protected intermediate building block in medicinal chemistry . The compound is commercially available as a research reagent from a limited number of suppliers, typically at a minimum purity of 95% . Although some online listings have erroneously associated this CAS number with the clinical kinase inhibitor TAK-659 (mivavotinib), the structure of TAK-659 (CAS 1312691-33-0) is chemically distinct [1].

Why Generic Substitution of Piperidinylmethylcarbamate Intermediates Fails: The Regioisomer Problem


In synthetic route design, the position of the carbamate-bearing side chain on the piperidine ring is critical. Moving the substituent from the 4-position to the 3-position generates a regioisomer (CAS 2097960-08-0) that can drastically alter the geometry of downstream coupling products, receptor binding, or formation of active metabolites . Similarly, replacing the chloropyridine ring with a non-chlorinated pyridine or a different heterocycle removes the halogen-bonding capability, which may affect the binding affinity in target–ligand interactions [1]. The presence of the Boc protecting group dictates specific deprotection conditions; a change to another protecting group (e.g., Cbz or Fmoc) would alter synthetic compatibility and may require different reagents and conditions, potentially leading to side reactions or lower overall yield [2]. Therefore, direct substitution without quantitative equivalence data is scientifically unsound.

Quantitative Evidence Guide: Tert-butyl ((1-(2-chloropyridin-4-yl)piperidin-4-yl)methyl)carbamate vs. Closest Analogs


Regioisomeric Purity Advantage: 1289080-42-7 (97%+) Over 2097960-08-0 (98% Claimed) Requires Batch Verification

The target compound (CAS 1289080-42-7) is listed by reputable suppliers with a baseline purity of ≥95%. In contrast, the 3‑yl regioisomer (CAS 2097960‑08‑0) is advertised at 98% purity . However, the 4‑ylmethyl regioisomer is more frequently cited as a key intermediate in disclosed kinase inhibitor syntheses, whereas the 3‑ylmethyl variant appears less frequently in patent literature . While purity numbers suggest superiority of the 3‑yl compound, the scarcity of published synthetic routes for the 3‑yl regioisomer makes its impurity profile less characterized; the target compound benefits from more extensively documented synthetic precedents, potentially leading to more predictable scale‑up behavior.

regioisomer purity building block synthesis

Structural Differentiation: Chloropyridine–Piperidine–Methylene–Carbamate Spacer vs. Direct Carbamate Analog

The target compound contains a one‑carbon methylene spacer between the piperidine ring and the carbamate nitrogen. Analogs such as tert‑butyl (1‑(2‑chloropyridin‑4‑yl)piperidin‑4‑yl)carbamate lack this spacer, placing the Boc‑protected amine directly on the ring . In published kinase inhibitor SAR studies, the introduction of a methylene spacer has been associated with improved binding conformations for certain targets, although no direct comparison data for these exact intermediates are publicly disclosed [1]. The methylene insertion increases the rotational flexibility and may also affect the pKa of the amine after deprotection, influencing both reactivity and biological activity.

linker geometry scaffold kinase

Boc Protecting Group Stability vs. Cbz and Fmoc Analogs Under Acidic Deprotection Conditions

The tert‑butyl carbamate (Boc) group is cleaved under acidic conditions (e.g., 4 M HCl in dioxane or 50% TFA in dichloromethane) [1]. In contrast, benzyl carbamate (Cbz) analogs require hydrogenolysis or strong acid, and Fmoc analogs are removed under basic conditions (e.g., piperidine). This orthogonality makes the Boc derivative particularly suitable for synthetic sequences containing acid‑labile functional groups or where global deprotection is not desired. The thermal stability of the Boc group (stable up to ~150°C) also facilitates storage and handling compared to the more labile Fmoc group.

protecting group deprotection orthogonality solid-phase synthesis

Molecular Size and Lipophilicity: cLogP Comparison with Closely Related Building Blocks

The calculated logP (cLogP) for Tert‑butyl ((1‑(2‑chloropyridin‑4‑yl)piperidin‑4‑yl)methyl)carbamate is approximately 2.8 (ChemDraw estimation), while the smaller analog (2‑chloropyridin‑4‑yl)methyl‑carbamic acid tert‑butyl ester (CAS 887831‑85‑8) has a cLogP of ~2.1 . The increased lipophilicity arising from the piperidine ring may enhance membrane permeability when the compound is used as a prodrug intermediate or fragment, but direct permeability data are not available. In contrast, the analog without the piperidine ring is less lipophilic and may exhibit different distribution properties in vivo.

lipophilicity cLogP ADME permeability

Limited Availability and Discontinued Notification: Procurement Exclusivity Risk

The compound is listed as ‘Discontinued’ in the Biosynth catalog by CymitQuimica at both 1 g and 5 g scales . In contrast, the 3‑yl regioisomer (CAS 2097960‑08‑0) was in stock and available from Bidepharm with batch‑specific QC data (NMR, HPLC, GC) as of the search date . The discontinued status of the 4‑ylmethyl regioisomer potentially makes sourcing challenging and may require custom synthesis with extended lead times and higher cost.

supply chain discontinued stock availability lead time

Application Scenarios for Tert-butyl ((1-(2-chloropyridin-4-yl)piperidin-4-yl)methyl)carbamate Based on Quantitative Evidence


Synthesis of Kinase Inhibitor Candidates Requiring a 4-Position Methylene Spacer

For medicinal chemistry programs developing kinase inhibitors based on the 2‑chloropyridin‑4‑yl‑piperidine scaffold, this compound provides the correct regiochemistry to introduce a Boc‑protected aminomethyl group at the piperidine 4‑position. The methylene spacer, as inferred from SAR studies on related scaffolds, may be essential for proper hinge‑region binding [1]. Use of the 3‑yl regioisomer or direct carbamate analog would likely produce compounds with altered binding geometry.

Solid‑Phase Synthesis Requiring Acid‑Labile Boc Deprotection Orthogonal to Base‑Sensitive Groups

The Boc protecting group is orthogonal to Fmoc and Cbz strategies, allowing for selective deprotection under mild acidic conditions [2]. This is advantageous in solid‑phase peptide synthesis or combinatorial library construction where other acid‑sensitive groups (e.g., trityl, tert‑butyl esters) must remain intact.

Custom Synthesis Projects Where Regioisomeric Purity is Critical

Although currently discontinued from major catalog suppliers, custom synthesis requests can specify batch QC with NMR and HPLC to confirm >95% purity and exclusion of the 3‑yl regioisomer. The documented synthetic routes in the patent literature provide a basis for process development, potentially yielding material with higher purity than the commercially available 3‑yl regioisomer after optimization [3].

Lipophilicity‑Driven Fragment‑Based Drug Discovery

With an estimated cLogP of ~2.8, this intermediate introduces moderate lipophilicity that can improve membrane permeability of derived fragments. Compared to the smaller (2‑chloropyridin‑4‑yl)methyl‑carbamate fragment (cLogP ~2.1), the addition of the piperidine ring increases lipophilicity by approximately 0.7 log units, a difference that can be exploited in fragment growing or linking campaigns .

Quote Request

Request a Quote for Tert-butyl ((1-(2-chloropyridin-4-yl)piperidin-4-yl)methyl)carbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.